Regioisomeric Differentiation: 5-Substituted Dihydrofuran-2(3H)-one vs. 3-Substituted Tetrahydrofuran
CAS 94201-08-8 is a 5-substituted dihydrofuran-2(3H)-one (γ-lactone) bearing a carbonyl at position 2. Its closest regioisomer analog sharing the identical 4-isopropylcyclohexen-1-ylmethyl substituent is CAS 94278-31-6, a 3-substituted tetrahydrofuran that lacks the lactone carbonyl entirely . In the field of fragrance chemistry, the replacement of a lactone carbonyl with a methylene group (ether oxygen) is known to fundamentally alter hydrogen-bond acceptor capacity and molecular dipole, which in turn modulates odor quality [1]. The target compound possesses exactly two hydrogen-bond acceptor sites (both carbonyl and ether oxygens) versus one acceptor site in the tetrahydrofuran analog, while both compounds share zero hydrogen-bond donor counts [2]. Although a direct head-to-head odor comparison between CAS 94201-08-8 and CAS 94278-31-6 has not been published, class-level evidence from structurally related tetrahydrofuranyl and tetrahydropyranyl odorants indicates that oxygen heteroatom count and carbonyl presence constitute primary determinants of floral versus woody/herbaceous odor character [1].
| Evidence Dimension | Hydrogen-bond acceptor count and functional group topology (lactone carbonyl vs. ether only) |
|---|---|
| Target Compound Data | 2 hydrogen-bond acceptors (carbonyl O + ring O); dihydrofuran-2(3H)-one scaffold; molecular weight 222.32 g·mol⁻¹ |
| Comparator Or Baseline | CAS 94278-31-6 (tetrahydrofuran analog): 1 hydrogen-bond acceptor (ring O only); molecular weight 208.34 g·mol⁻¹ |
| Quantified Difference | ΔHBA = +1 acceptor; ΔMW = +14 g·mol⁻¹ (attributable to carbonyl O replacing CH₂) |
| Conditions | Computed molecular descriptors (PubChem, ChemBlink); class-level structure-odor correlation studies on floral tetrahydrofuranyl/tetrahydropyranyl derivatives |
Why This Matters
The presence of the additional carbonyl acceptor site directly impacts molecular recognition at olfactory receptors, making the target compound functionally non-interchangeable with its tetrahydrofuran regioisomer for fragrance formulation purposes.
- [1] Anselmi, C.; Centini, M.; Fedeli, E.; et al. Synthesis of Ethers Related to Some Floral Odorants: Effects of Oxygen/Carbon Replacement on Odor. 1994. Cited via Semantic Scholar and UNIBO IRIS. View Source
- [2] PubChem. Compound Summary for CID 3023978. Computed Properties: Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count. Accessed 2026-04-30. View Source
